molecular formula C18H22N4O B2489766 N-butyl-2-cyano-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide CAS No. 1394798-27-6

N-butyl-2-cyano-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide

Cat. No.: B2489766
CAS No.: 1394798-27-6
M. Wt: 310.401
InChI Key: LKOFXOOXDPQQNE-UHFFFAOYSA-N
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Description

N-butyl-2-cyano-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide is a complex organic compound that belongs to the class of imidazo[1,5-a]pyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an imidazo[1,5-a]pyridine core, which is a fused heterocyclic system containing nitrogen atoms, making it a significant scaffold in medicinal chemistry.

Preparation Methods

The synthesis of N-butyl-2-cyano-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazo[1,5-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyano group: This step often involves the use of cyanating agents such as sodium cyanide or potassium cyanide.

    Attachment of the butyl group: This can be done through alkylation reactions using butyl halides in the presence of a base.

    Formation of the prop-2-enamide moiety: This step involves the reaction of the intermediate with acrylonitrile under suitable conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability.

Chemical Reactions Analysis

N-butyl-2-cyano-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound.

Scientific Research Applications

N-butyl-2-cyano-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-butyl-2-cyano-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide involves its interaction with specific molecular targets in biological systems. The imidazo[1,5-a]pyridine core is known to bind to various receptors and enzymes, modulating their activity. The cyano and prop-2-enamide groups can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

N-butyl-2-cyano-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide can be compared with other similar compounds, such as:

    Imidazo[1,2-a]pyridines: These compounds have a similar fused ring system but differ in the position of the nitrogen atoms, leading to different chemical and biological properties.

    Pyrido[1,2-a]imidazoles: These compounds also have a fused ring system but with a different arrangement of the nitrogen atoms, resulting in unique reactivity and applications.

    Indole derivatives: While structurally different, indole derivatives share some biological activities with imidazo[1,5-a]pyridines and are often studied in parallel for their therapeutic potential.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-butyl-2-cyano-3-(3-propan-2-ylimidazo[1,5-a]pyridin-1-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c1-4-5-9-20-18(23)14(12-19)11-15-16-8-6-7-10-22(16)17(21-15)13(2)3/h6-8,10-11,13H,4-5,9H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOFXOOXDPQQNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=CC1=C2C=CC=CN2C(=N1)C(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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